4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Overview
Description
4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications. The compound is typically a white crystalline solid and is soluble in organic solvents such as ethanol and chloroform .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting potential interactions with a variety of biological targets .
Mode of Action
As a benzoic acid derivative, it may interact with its targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms could enhance the compound’s binding affinity and selectivity .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is currently unavailable . The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed, distributed, metabolized, and excreted by the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable aromatic precursor. For instance, the compound can be synthesized via the reaction of 4-methylbenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid can be used to introduce nitro groups onto the aromatic ring.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing carboxylic acids to alcohols.
Major Products Formed
Substitution Reactions: Products include nitro-substituted derivatives.
Coupling Reactions: Products are typically biaryl compounds.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluorine and methyl groups at specific positions.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Differs in the position of the fluorine and trifluoromethyl groups.
Uniqueness
4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDVVWPLFZFUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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